molecular formula C11H15F3N2O B11864265 4-(2-(Dimethylamino)ethoxy)-2-(trifluoromethyl)aniline

4-(2-(Dimethylamino)ethoxy)-2-(trifluoromethyl)aniline

Cat. No.: B11864265
M. Wt: 248.24 g/mol
InChI Key: NBBKWJDWBUWKSV-UHFFFAOYSA-N
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Description

4-(2-(Dimethylamino)ethoxy)-2-(trifluoromethyl)aniline is a substituted aniline derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position and a dimethylaminoethoxy (-OCH₂CH₂N(CH₃)₂) moiety at the 4-position of the aromatic ring. The trifluoromethyl group acts as a strong electron-withdrawing group (EWG), while the dimethylaminoethoxy side chain introduces both electron-donating and hydrophilic properties due to its tertiary amine functionality. This structural duality makes the compound a candidate for medicinal chemistry applications, particularly in targeting ion channels or enzymes where electronic and steric interactions are critical.

Properties

Molecular Formula

C11H15F3N2O

Molecular Weight

248.24 g/mol

IUPAC Name

4-[2-(dimethylamino)ethoxy]-2-(trifluoromethyl)aniline

InChI

InChI=1S/C11H15F3N2O/c1-16(2)5-6-17-8-3-4-10(15)9(7-8)11(12,13)14/h3-4,7H,5-6,15H2,1-2H3

InChI Key

NBBKWJDWBUWKSV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC(=C(C=C1)N)C(F)(F)F

Origin of Product

United States

Biological Activity

4-(2-(Dimethylamino)ethoxy)-2-(trifluoromethyl)aniline, also known by its chemical structure, is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C12H14F3N2O
  • Molecular Weight : 272.25 g/mol
  • Structure : The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Biological Activity Overview

Research indicates that compounds containing an aniline structure with various substituents exhibit diverse biological activities. The presence of the trifluoromethyl group is particularly noteworthy for its role in enhancing the potency of certain pharmacological effects.

Anticancer Activity

Several studies have explored the anticancer potential of similar compounds. For instance, derivatives that include an aniline moiety have shown promising results against various cancer cell lines:

  • HeLa Cells : Compounds structurally similar to this compound have demonstrated significant antiproliferative effects. One study reported IC50 values as low as 0.75 μM against HeLa cells, indicating potent activity .
  • A549 Cells : Another derivative exhibited an IC50 value of 1.02 μM against A549 lung cancer cells .

The mechanism through which this compound exerts its biological effects may involve the inhibition of tubulin polymerization, a crucial process in cell division. Compounds with similar structures have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism
Compound AHeLa0.75Tubulin Inhibition
Compound BA5491.02Tubulin Inhibition
Compound CMCF-710.5Apoptosis Induction

Study on Trifluoromethyl Substituents

A review highlighted that the introduction of trifluoromethyl groups into drug designs has consistently improved their binding affinity and selectivity for target proteins. For example, a study indicated that such modifications led to a six-fold increase in potency for inhibiting serotonin uptake compared to non-fluorinated analogs .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of compounds containing dimethylamino and trifluoromethyl groups suggests favorable absorption and distribution characteristics. However, toxicity studies are essential to evaluate the safety profile before clinical applications can be considered.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound is part of a broader class of substituted anilines with variations in the aminoalkoxy side chains and aromatic substituents. Key structural analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Differences References
4-(2-(Dimethylamino)ethoxy)-2-(trifluoromethyl)aniline -CF₃ (2), -OCH₂CH₂N(CH₃)₂ (4) C₁₁H₁₄F₃N₂O 262.24 Reference compound
DNTA -CF₃ (4), -NO₂ (2), -OCH₂CH₂N(C₂H₅)₂ (4) C₁₇H₁₉F₃N₂O₃ 356.34 Diethylaminoethoxy, nitro group at 2-position
ZVS-08 -CF₃ (4), -NO₂ (2), -OCH₂CH(OH)CH₂N(CH₃)₂ C₁₈H₂₁F₃N₂O₄ 398.37 Hydroxyl group in side chain
Compound 19 (EP 4 374 877 A2) -CF₃ (4), -OCH₂CH₂N(C₃H₅) (pyrrolidine) C₁₅H₁₈F₃N₂O 316.32 Pyrrolidine substituent
5-Bromo-2-[2-(dimethylamino)ethoxy]aniline -Br (5), -OCH₂CH₂N(CH₃)₂ (2) C₁₀H₁₅BrN₂O 259.14 Bromo substituent at 5-position
4-[3-(Dimethylamino)propoxy]-2-(trifluoromethyl)aniline -CF₃ (2), -OCH₂CH₂CH₂N(CH₃)₂ (4) C₁₂H₁₆F₃N₂O 276.27 Longer propoxy chain

Key Observations :

  • Side Chain Modifications: The dimethylamino group in the target compound is replaced by diethylamino (DNTA), pyrrolidine (Compound 19), or extended propoxy chains (), altering steric bulk and basicity.
  • Aromatic Substituents : The trifluoromethyl group is retained in DNTA and ZVS-08 but replaced by nitro (DNTA) or bromo () in others, modulating electronic effects.

Electronic and Physicochemical Properties

  • Electron-Withdrawing Effects: The -CF₃ group (σₚ = 0.54) significantly reduces electron density at the aromatic ring compared to -NO₂ (σₚ = 1.27) or -Br (σₚ = 0.23), influencing reactivity and binding interactions .
  • Hydrophilicity: The dimethylaminoethoxy side chain enhances water solubility compared to non-polar analogs (e.g., 2-(4-ethoxyphenoxy)-5-(trifluoromethyl)aniline, ).
  • pKa : The tertiary amine in the side chain (pKa ~8–9) may protonate under physiological conditions, aiding in target binding via ionic interactions .

Preparation Methods

Reaction Conditions and Procedure

A suspension of 5% palladium on activated carbon (Pd/C, 100 mg) in isopropanol (2 mL) is combined with 4-N,N-dimethylaminoethoxy-2-trifluoromethylnitrobenzene (130 mg, 0.47 mmol) and cyclohexene (2 mL). The mixture is refluxed under an argon atmosphere for 24 hours. Post-reaction, the catalyst is removed via filtration through Celite, and the solvent is evaporated under reduced pressure. The crude product is purified by flash chromatography, yielding the target compound as a light brown oil (101 mg).

Key Parameters:

  • Catalyst : Pd/C (5% loading)

  • Solvent : Isopropanol

  • Hydrogen Donor : Cyclohexene

  • Temperature : Reflux (~82°C for isopropanol)

  • Reaction Time : 24 hours

Mechanistic Insights

Cyclohexene acts as a hydrogen donor, facilitating the reduction of the nitro group (-NO2\text{-NO}_2) to an amine (-NH2\text{-NH}_2) via adsorption on the Pd/C surface. The electron-withdrawing trifluoromethyl group (-CF3\text{-CF}_3) stabilizes the intermediate nitroarene, enhancing reaction efficiency. Isopropanol serves as a polar aprotic solvent, optimizing catalyst dispersion and hydrogen transfer.

Comparative Analysis of Alternative Methodologies

While direct synthesis routes for this compound are limited, analogous compounds provide insights into potential optimization strategies.

Protection-Deprotection Strategies

Optimization and Scalability Considerations

Solvent Selection

Isopropanol’s low toxicity and ease of removal make it ideal for large-scale applications. Substituting with ethanol or methanol may reduce costs but could alter reaction kinetics due to polarity differences.

Purification Techniques

Flash chromatography remains the gold standard for isolating the target compound. Gradient elution (hexane/ethyl acetate) effectively separates the product from byproducts like unreacted nitro precursor or dimethylaminoethanol.

Data-Driven Performance Metrics

ParameterValueImpact on Yield
Catalyst Loading (Pd/C)5% w/wMaximizes active sites
Reaction Temperature82°C (reflux)Balances kinetics/safety
Cyclohexene Volume2 mLOptimal H-donor capacity
Reaction Time24 hoursEnsures complete reduction

Q & A

Q. What are the standard synthetic routes for 4-(2-(Dimethylamino)ethoxy)-2-(trifluoromethyl)aniline?

The synthesis typically involves a multi-step process:

  • Nitro Reduction : Start with a nitro precursor (e.g., 4-nitro-2-(trifluoromethyl)phenol). Reduce the nitro group to an amine using Fe powder in acidic ethanol/water conditions .
  • Etherification : Introduce the dimethylaminoethoxy group via nucleophilic substitution. For example, react the intermediate with 2-(dimethylamino)ethyl chloride in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C .
  • Purification : Use column chromatography (silica gel, ethyl acetate/petroleum ether) or crystallization for isolation .

Q. How can spectroscopic techniques validate the structure of this compound?

Key methods include:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and the dimethylamino group (singlet at δ 2.2–2.5 ppm). The trifluoromethyl group appears as a distinct peak in ¹⁹F NMR (δ -60 to -65 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z ~305) and fragmentation patterns .
  • IR Spectroscopy : Detect NH₂ stretches (~3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the dimethylaminoethoxy group?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .
  • Catalysis : Add KI to facilitate SN2 mechanisms .
  • Temperature Control : Maintain 80–100°C to balance reaction rate and side-product formation .
  • Monitoring : Use TLC or HPLC to track intermediate conversion .

Q. What strategies resolve discrepancies between experimental and computational logP values?

Discrepancies often arise due to the compound’s amphiphilic nature (hydrophobic trifluoromethyl vs. hydrophilic dimethylaminoethoxy group):

  • Experimental Validation : Use shake-flask method with octanol/water partitioning .
  • Computational Adjustments : Apply correction factors in software (e.g., ChemAxon) for fluorine-containing groups .
  • Cross-Validation : Compare results from HPLC-derived logP and in silico predictions .

Q. How can nucleophilic substitution reactions be tailored to synthesize derivatives?

  • Nucleophile Selection : Use halides (e.g., Cl⁻, Br⁻) or amines under basic conditions .
  • Reaction Optimization : Adjust pH to deprotonate the aniline NH₂ group, enhancing reactivity .
  • Product Analysis : Characterize derivatives via LC-MS and ¹⁹F NMR to confirm substitution .

Q. What safety protocols are critical for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
  • Waste Disposal : Segregate chemical waste and consult certified disposal services for halogenated amines .

Data Contradiction Analysis

Q. How to address conflicting biological activity data in enzyme inhibition studies?

  • Dose-Response Curves : Ensure assays cover a broad concentration range (nM–μM) to capture IC₅₀ accurately .
  • Control Experiments : Test for nonspecific binding using scrambled enzyme variants .
  • Solvent Interference : Verify DMSO concentrations (<1%) do not artifactually inhibit enzyme activity .

Methodological Considerations

Q. What purification challenges arise due to the compound’s physicochemical properties?

  • High Polarity : Use reverse-phase C18 columns (acetonitrile/water gradients) for HPLC purification .
  • Hydroscopicity : Store under inert gas (N₂/Ar) to prevent moisture absorption .

Q. How to design toxicity profiling for in vitro studies?

  • Cell Viability Assays : Use MTT or resazurin assays in multiple cell lines (e.g., HEK293, HepG2) .
  • Solubility Optimization : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid precipitation in media .

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